molecular formula C23H23N3 B3275299 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline CAS No. 622797-96-0

3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Cat. No.: B3275299
CAS No.: 622797-96-0
M. Wt: 341.4 g/mol
InChI Key: LUGRTBZJFPXTQM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a complex organic compound featuring an indole ring system, a pyridine ring, and a dimethylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common approach is the reaction of 2-methylindole with 4-pyridinecarboxaldehyde under reductive amination conditions to form the imine intermediate, followed by the addition of 3,5-dimethylaniline and further reduction to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₂Cl₂, in acidic or neutral medium.

  • Reduction: : LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: : Halides (e.g., iodine, bromine), alkylating agents (e.g., alkyl halides), in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, or ketones.

  • Reduction: : Alcohols, amines, or alkanes.

  • Substitution: : Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridine rings are valuable in constructing diverse chemical structures.

Biology

Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylindole

  • 4-Pyridinecarboxaldehyde

  • 3,5-Dimethylaniline

Uniqueness

3,5-Dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is unique due to its combination of indole and pyridine rings, which are not commonly found together in other compounds. This structural uniqueness may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-15-12-16(2)14-19(13-15)26-23(18-8-10-24-11-9-18)22-17(3)25-21-7-5-4-6-20(21)22/h4-14,23,25-26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGRTBZJFPXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
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